molecular formula C10H7BrF3NO B3042156 4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one CAS No. 518989-91-8

4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B3042156
CAS No.: 518989-91-8
M. Wt: 294.07 g/mol
InChI Key: VBODWDWEPNVSJO-AATRIKPKSA-N
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Description

4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one is an organic compound with the molecular formula C10H7BrF3NO It is known for its unique structure, which includes a bromophenyl group and a trifluorobut-3-en-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of 4-bromoaniline with 1,1,1-trifluoro-3-buten-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one involves its interaction with molecular targets and pathways. The bromophenyl group and trifluorobut-3-en-2-one moiety contribute to its reactivity and binding affinity. The compound may act by inhibiting or activating specific enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromoaniline: Shares the bromophenyl group but lacks the trifluorobut-3-en-2-one moiety.

    1,1,1-Trifluoro-3-buten-2-one: Contains the trifluorobut-3-en-2-one moiety but lacks the bromophenyl group.

Uniqueness

4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one is unique due to the combination of the bromophenyl group and trifluorobut-3-en-2-one moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

(E)-4-(4-bromoanilino)-1,1,1-trifluorobut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3NO/c11-7-1-3-8(4-2-7)15-6-5-9(16)10(12,13)14/h1-6,15H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBODWDWEPNVSJO-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=CC(=O)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C=C/C(=O)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one
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4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one
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4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one
Reactant of Route 6
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